An In-Depth Technical Guide to 6-Amino-2,3-difluorophenol Hydrochloride: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 6-Amino-2,3-difluorophenol Hydrochloride: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 6-Amino-2,3-difluorophenol hydrochloride, a key intermediate in modern medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and significant applications of this versatile compound. The strategic incorporation of fluorine atoms imparts unique electronic properties, influencing the molecule's reactivity, bioavailability, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents and advanced materials.
Physicochemical Properties and Structural Elucidation
6-Amino-2,3-difluorophenol hydrochloride is a stable, crystalline solid. The introduction of two fluorine atoms ortho and meta to the hydroxyl group, and adjacent to the amino group, creates a unique electronic and steric environment that dictates its chemical behavior.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 1330750-27-0 | |
| Molecular Formula | C₆H₆ClF₂NO | |
| Molecular Weight | 181.57 g/mol | |
| Appearance | Typically a greyish-green powder (for the free base) | [1] |
| Storage | Room Temperature, protect from light and moisture | |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | General Knowledge |
| Purity (Typical) | ≥ 95% (by NMR for the free base) | [1] |
Note: Some properties are listed for the free base, 6-Amino-2,3-difluorophenol (CAS: 115551-33-2), due to limited available data for the hydrochloride salt.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons (as a broad singlet, potentially shifted downfield due to the hydrochloride), and the hydroxyl proton. The coupling patterns of the aromatic protons will be influenced by the fluorine atoms.
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¹³C NMR: The carbon NMR will display six unique signals for the aromatic carbons, with their chemical shifts and C-F coupling constants being characteristic of the substitution pattern.
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FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H and N-H stretches (likely broadened in the hydrochloride salt), C-F bonds, and aromatic C-C and C-H vibrations. A study on the related 2,3-difluorophenol provides a reference for the vibrational modes of the difluorinated phenyl ring.[2]
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Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base (m/z = 145.11) upon loss of HCl, along with characteristic fragmentation patterns.
Synthesis of 6-Amino-2,3-difluorophenol Hydrochloride
A robust and scalable synthesis of 6-Amino-2,3-difluorophenol hydrochloride can be conceptualized through a multi-step process starting from commercially available 2,3-difluorophenol. The general strategy involves nitration of the phenol, followed by reduction of the nitro group to an amine, and subsequent formation of the hydrochloride salt.
Caption: Proposed synthetic workflow for 6-Amino-2,3-difluorophenol hydrochloride.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a composite of established methods for similar transformations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2,3-Difluoro-6-nitrophenol [3]
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Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2,3-difluorophenol in a suitable solvent like dichloromethane or acetic acid. Cool the mixture to 0-5 °C in an ice bath.
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Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C. The regioselectivity is directed by the activating hydroxyl group to the ortho and para positions, with the ortho position being sterically accessible.
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Quenching and Extraction: After the reaction is complete (monitored by TLC), pour the reaction mixture onto crushed ice. The crude product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,3-Difluoro-6-nitrophenol can be purified by column chromatography or recrystallization.[4]
Step 2: Synthesis of 6-Amino-2,3-difluorophenol
The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being a common and clean approach.[5][6]
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Catalytic Hydrogenation: Dissolve 2,3-Difluoro-6-nitrophenol in a solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon (5-10 wt. %).
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Hydrogenation: Place the mixture in a hydrogenation apparatus and purge with hydrogen gas. Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
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Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 6-Amino-2,3-difluorophenol.
Step 3: Formation of 6-Amino-2,3-difluorophenol Hydrochloride
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Dissolution: Dissolve the crude 6-Amino-2,3-difluorophenol in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
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Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.
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Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Applications in Drug Discovery and Development
6-Amino-2,3-difluorophenol hydrochloride serves as a crucial building block in the synthesis of a variety of biologically active molecules. The presence of the difluorophenyl moiety is particularly advantageous in drug design.
Role as a Pharmaceutical Intermediate
This compound is a key precursor for the synthesis of complex heterocyclic structures that are often the core of modern pharmaceuticals.[1][7] Its derivatives have been investigated for their potential in treating a range of conditions, including neurological disorders.[7] The fluorine atoms can enhance the metabolic stability of the resulting drug candidates by blocking sites of oxidative metabolism. Furthermore, the electronic properties of fluorine can modulate the pKa of the amino and hydroxyl groups, influencing the binding affinity of the molecule to its biological target.
Caption: Role of 6-Amino-2,3-difluorophenol hydrochloride in the drug development pipeline.
Safety and Handling
As with all laboratory chemicals, 6-Amino-2,3-difluorophenol hydrochloride should be handled with appropriate safety precautions. While specific toxicology data for the hydrochloride salt is limited, the safety data for the free base and related compounds indicates that it should be treated as a hazardous substance.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
6-Amino-2,3-difluorophenol hydrochloride is a valuable and versatile intermediate for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its unique structural and electronic properties, conferred by the difluorinated aromatic ring, offer significant advantages in the design of molecules with enhanced biological activity and improved physicochemical characteristics. While further characterization of the hydrochloride salt is warranted, the synthetic routes and potential applications outlined in this guide provide a solid foundation for researchers to explore the full potential of this important building block.
References
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Chem-Impex. (n.d.). 2,3-Difluoro-6-nitrophenol. Retrieved from [Link]
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MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]
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Crysdot LLC. (n.d.). 6-Amino-2,3-difluorophenol hydrochloride. Retrieved from [Link]
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Chem-Impex. (n.d.). 6-Amino-2,3-difluorophenol. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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PrepChem.com. (n.d.). Step B: Preparation of 2,4-difluoroaniline. Retrieved from [Link]
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Wiley Online Library. (n.d.). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Retrieved from [Link]
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PubChem. (n.d.). 6-Amino-2,3-difluorophenol. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Difluoro-6-nitrophenol. Retrieved from [Link]
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- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
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PubMed. (2007). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol. Retrieved from [Link]
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